N-[3-(butan-2-ylamino)-3-oxopropyl]-2-chlorobenzamide
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Overview
Description
N-(BUTAN-2-YL)-3-[(2-CHLOROPHENYL)FORMAMIDO]PROPANAMIDE is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a butan-2-yl group, a 2-chlorophenyl group, and a formamido group attached to a propanamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(BUTAN-2-YL)-3-[(2-CHLOROPHENYL)FORMAMIDO]PROPANAMIDE typically involves the reaction of butan-2-amine with 2-chlorobenzoyl chloride to form an intermediate, which is then reacted with formic acid to yield the final product. The reaction conditions often include the use of a suitable solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(BUTAN-2-YL)-3-[(2-CHLOROPHENYL)FORMAMIDO]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the 2-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or phenols.
Scientific Research Applications
N-(BUTAN-2-YL)-3-[(2-CHLOROPHENYL)FORMAMIDO]PROPANAMIDE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(BUTAN-2-YL)-3-[(2-CHLOROPHENYL)FORMAMIDO]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-CHLOROPHENYL)PROPANAMIDE
- N-(3-CHLOROPHENYL)PROPANAMIDE
- N-(4-CHLOROPHENYL)PROPANAMIDE
Uniqueness
N-(BUTAN-2-YL)-3-[(2-CHLOROPHENYL)FORMAMIDO]PROPANAMIDE is unique due to the presence of the butan-2-yl group and the formamido group, which confer distinct chemical and biological properties compared to its analogs. These structural features may enhance its stability, reactivity, and potential biological activity.
Properties
Molecular Formula |
C14H19ClN2O2 |
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Molecular Weight |
282.76 g/mol |
IUPAC Name |
N-[3-(butan-2-ylamino)-3-oxopropyl]-2-chlorobenzamide |
InChI |
InChI=1S/C14H19ClN2O2/c1-3-10(2)17-13(18)8-9-16-14(19)11-6-4-5-7-12(11)15/h4-7,10H,3,8-9H2,1-2H3,(H,16,19)(H,17,18) |
InChI Key |
JEUUKAFXRVXYMP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(=O)CCNC(=O)C1=CC=CC=C1Cl |
Origin of Product |
United States |
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